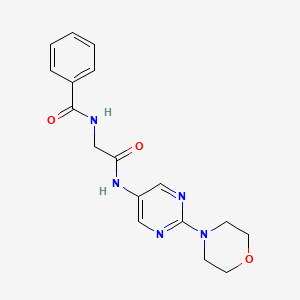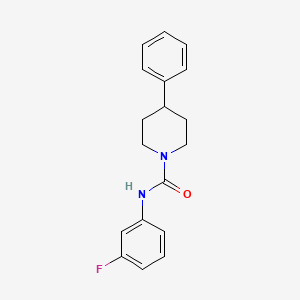
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its relevance or uses in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques like NMR, IR, MS, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes the various reactions the compound undergoes, the conditions for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. It also involves studying the compound’s chemical properties like its acidity or basicity, reactivity, etc .Applications De Recherche Scientifique
Metabolic Pathways and Disposition Studies
Studies on similar compounds, such as N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, have elucidated metabolism and disposition pathways in humans. Such research sheds light on the oral clearance, renal and metabolic components of clearance, and biotransformation processes through oxidative deamination and other pathways, which could be relevant for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide's pharmacokinetic properties (Shaffer et al., 2008).
Neurological Applications
Compounds structurally related to N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide have been evaluated for their potential in neuroimaging, specifically as PET tracers for serotonin 5-HT1A receptors. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides exhibit high brain uptake, slow brain clearance, and selectivity, suggesting a promising avenue for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antitumour Activity
Research on derivatives with similar structural motifs to N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide has led to findings on compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which exhibits significant antitumor activity against certain cancer cell lines. This demonstrates the potential utility of such compounds in cancer research and therapy development (Hao et al., 2017).
Fluorescent Probes for Cellular Imaging
The development of small molecule fluorophores, such as 2-iminocoumarin-3-carboxamide derivatives, for cellular imaging underscores the potential of fluorinated compounds in creating effective and low-toxicity probes that can selectively stain cellular organelles. These compounds' ability to permeate cell membranes with minimal cytotoxicity is crucial for live-cell imaging applications (Guo et al., 2011).
Antimicrobial and Antibiofilm Agents
Thiourea derivatives, including those with fluorophenyl groups, have shown significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that compounds with similar fluorinated motifs could have applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-7-4-8-17(13-16)20-18(22)21-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRIRJTKBAGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

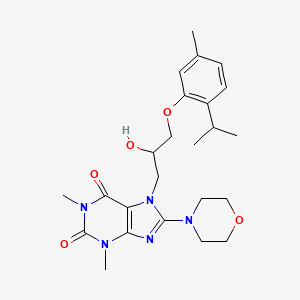
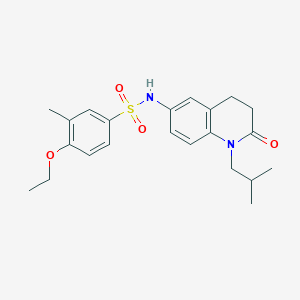
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)
![N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)
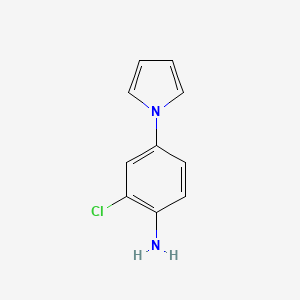
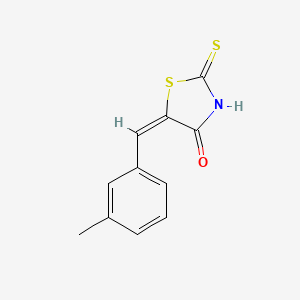
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)
![1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2559383.png)
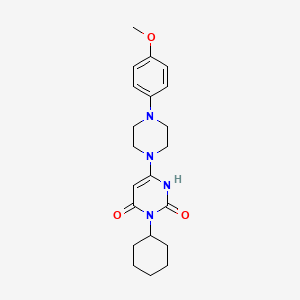
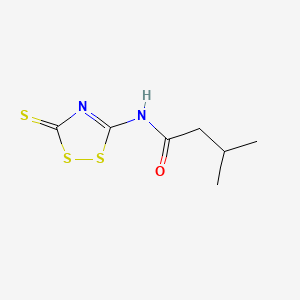
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559389.png)
